![molecular formula C14H12FN5S B14164278 3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine CAS No. 675190-60-0](/img/structure/B14164278.png)
3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with ortho esters, followed by nucleophilic substitution reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The Suzuki–Miyaura coupling reaction is one such method that can be employed for the formation of carbon-carbon bonds in the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the pyridinyl group can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine
- 3-[(3-Fluorophenyl)methylsulfanyl]-5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazole
- 3-(3-Fluorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
Uniqueness
The uniqueness of 3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of the pyridinyl group distinguishes it from other similar compounds, potentially offering different binding properties and biological effects .
Propiedades
Número CAS |
675190-60-0 |
|---|---|
Fórmula molecular |
C14H12FN5S |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
3-[(3-fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12FN5S/c15-12-5-1-3-10(7-12)9-21-14-19-18-13(20(14)16)11-4-2-6-17-8-11/h1-8H,9,16H2 |
Clave InChI |
ABXHOSMGPPIZLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Solubilidad |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


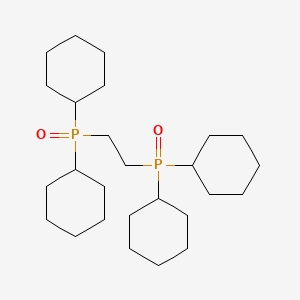
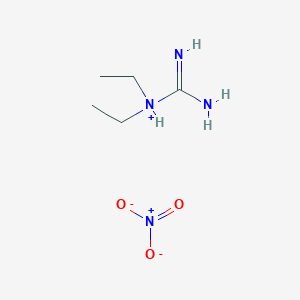

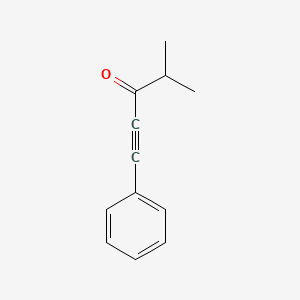

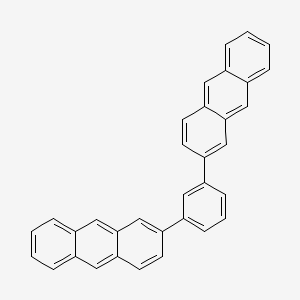

![Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14164244.png)
![[4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B14164248.png)

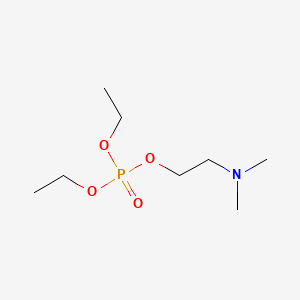
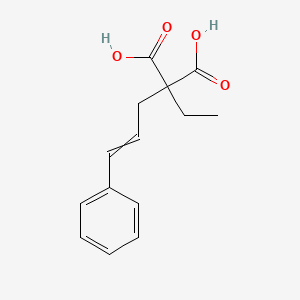
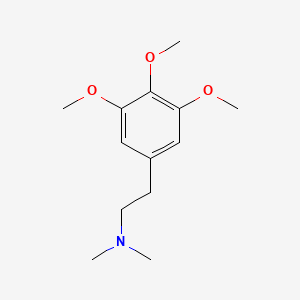
![N-(4-chlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B14164276.png)
